Sodium 4-(2-methylbutan-2-YL)benzene-1-sulfinate
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Overview
Description
Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C11H15NaO2S and a molecular weight of 234.29 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding sulfonyl chloride with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale sulfonylation reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Sulfonate esters.
Scientific Research Applications
Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is used in various scientific research applications:
Chemistry: As a sulfonylating agent in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming sulfonate esters or other sulfonylated products. This reaction is facilitated by the presence of a suitable base, which deprotonates the nucleophile, making it more reactive .
Comparison with Similar Compounds
Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is unique due to its branched alkyl group, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in reaction rates and product distributions in sulfonylation reactions .
Properties
Molecular Formula |
C11H15NaO2S |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
sodium;4-(2-methylbutan-2-yl)benzenesulfinate |
InChI |
InChI=1S/C11H16O2S.Na/c1-4-11(2,3)9-5-7-10(8-6-9)14(12)13;/h5-8H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
SYUBMGZEDWQAFT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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